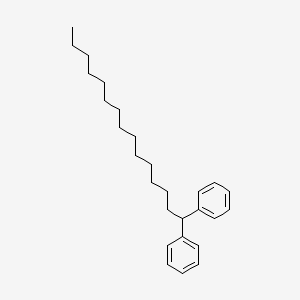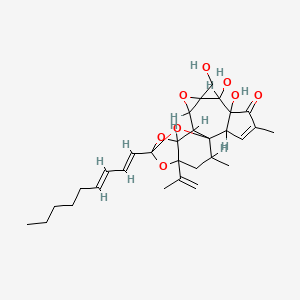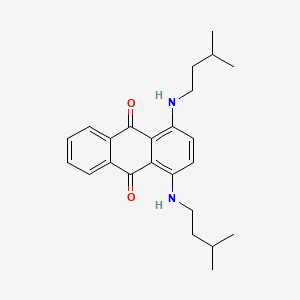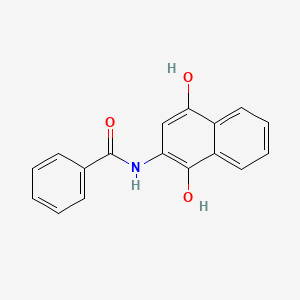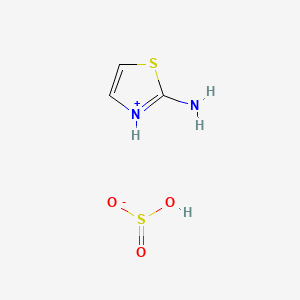![molecular formula C13H14IN B12647574 4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide CAS No. 35005-74-4](/img/structure/B12647574.png)
4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 239346 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties and the ability to undergo various chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 239346 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 239346 is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, ensures consistent quality and efficiency in the production process. The industrial production methods also focus on minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 239346 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
NSC 239346 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of NSC 239346 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
NSC 239346 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can focus on aspects such as:
Chemical Properties: Differences in reactivity, stability, and solubility.
Biological Activity: Variations in potency, selectivity, and therapeutic potential.
Industrial Applications: Distinct uses in manufacturing processes and material development.
List of Similar Compounds
- NSC 125973
- NSC 181339-01
- NSC 8184
These compounds share some structural similarities with NSC 239346 but may differ in their specific properties and applications.
Propriétés
Numéro CAS |
35005-74-4 |
|---|---|
Formule moléculaire |
C13H14IN |
Poids moléculaire |
311.16 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium;iodide |
InChI |
InChI=1S/C13H14N.HI/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13(11)14;/h2-3,5,7,9H,4,6,8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FBTMTPNHLMBGNF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2CCCC2=CC3=CC=CC=C31.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



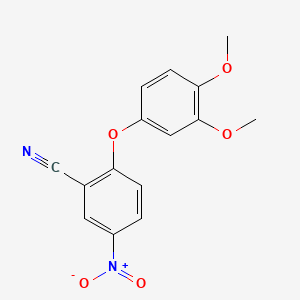

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

